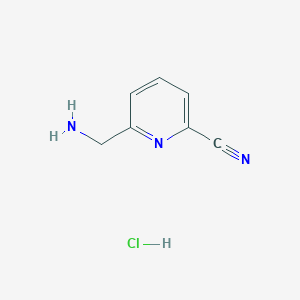

6-(Aminomethyl)picolinonitrile hydrochloride

描述

Strategic Positioning of Picolinonitrile Frameworks in Organic and Inorganic Chemistry

The picolinonitrile scaffold, a pyridine (B92270) ring substituted with a nitrile group, is a privileged structure in both organic and inorganic chemistry. The pyridine ring itself is a fundamental heterocyclic motif that imparts specific electronic properties and coordination capabilities. The electron-withdrawing nature of the nitrile group further modulates the reactivity of the pyridine ring, making it a key component in the synthesis of various functional molecules.

In organic chemistry, pyridine-based frameworks are integral to the development of covalent organic frameworks (COFs). rsc.orgrsc.org These materials are noted for their crystalline structures, permanent porosity, and designable organic skeletons, making them suitable for applications such as adsorbents for environmental remediation and as anode materials in lithium-ion batteries. rsc.orgrsc.org The defined geometry and reactive sites of picolinonitrile derivatives allow for their systematic incorporation into these complex, porous architectures.

In the realm of inorganic chemistry, the nitrogen atom of the pyridine ring acts as an excellent ligand for coordinating with metal ions. This property is extensively utilized in the construction of metal-organic frameworks (MOFs). researchgate.net The ability of pyridine-based ligands to react with metal ions under various conditions can lead to the formation of 1D, 2D, or 3D network structures. researchgate.net The specific functional groups attached to the pyridine ring, such as the nitrile and aminomethyl groups in the title compound, can influence the resulting framework's topology, porosity, and catalytic activity. The synthesis of organic-inorganic coordination polymers often relies on versatile N,N'-bipyridine-type ligands to create new framework materials with significant thermal stability. nih.gov

Fundamental Structural Attributes and Inherent Chemical Versatility of the Compound

6-(Aminomethyl)picolinonitrile (B114738) hydrochloride is characterized by a pyridine ring substituted at the 2-position with a nitrile (-C≡N) group and at the 6-position with an aminomethyl (-CH₂NH₂) group. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The chemical versatility of this compound stems from the distinct reactivity of its three primary functional components:

The Pyridine Ring: The nitrogen atom in the ring can act as a Lewis base or a ligand for metal coordination. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

The Nitrile Group: This group is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, providing a pathway to a wide array of other functional groups and heterocyclic systems.

The Aminomethyl Group: The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. This functionality is crucial for linking the molecule to other substrates or for building larger, more complex molecular structures.

The juxtaposition of these groups on a single pyridine framework allows for sequential and regioselective transformations, making 6-(Aminomethyl)picolinonitrile hydrochloride a highly valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 135450-25-8 sigmaaldrich.comabovchem.com |

| Molecular Formula | C₇H₈ClN₃ abovchem.com |

| Molecular Weight | 169.61 g/mol sigmaaldrich.comabovchem.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Off-white solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.comabovchem.com |

Overview of Research Trajectories and Foundational Significance

Research involving this compound primarily leverages its status as a versatile synthetic intermediate. Its bifunctional nature, with nucleophilic (amine) and electrophilic/coordinating (nitrile and pyridine) centers, makes it a foundational component for constructing more elaborate molecules.

One significant research trajectory is its use in the synthesis of complex heterocyclic systems and picolinamide (B142947) derivatives. google.com Picolinamides are a class of compounds with applications in various fields, and the structural motifs present in this compound provide a direct route to certain substituted analogues. The synthesis of aminopicolinic acids and their derivatives, for instance, often involves multi-step processes where precursors with similar functionalities are employed. umsl.edu

Furthermore, the compound serves as a model building block in medicinal chemistry and materials science. The picolinonitrile framework is a key feature in molecules designed for specific biological targets, and the aminomethyl group provides a convenient point of attachment for pharmacophores or for linking to polymer backbones. While direct anti-cancer bioactivity has been studied in related dicarbonitrile compounds, the foundational significance of this compound lies in its potential as a precursor to such bioactive molecules. nih.gov Its structural similarity to other researched compounds, such as 6-(aminomethyl)pyridin-2(1H)-one, suggests its potential utility in creating diverse libraries of pyridine-based compounds for screening and development. guidechem.com

Structure

3D Structure of Parent

属性

IUPAC Name |

6-(aminomethyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCYAFFQLFDJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 6 Aminomethyl Picolinonitrile Hydrochloride

Strategic Approaches to Picolinonitrile Ring Functionalization

Key strategies for synthesizing the target compound involve the direct introduction of the aminomethyl group or its precursor onto a pre-formed picolinonitrile ring. Nucleophilic displacement and reductive amination are two of the most prominent and effective pathways.

Nucleophilic substitution is a foundational method for forming the crucial C-N bond. This approach typically begins with a picolinonitrile core bearing a leaving group on the methyl substituent at the 6-position, such as 6-(halomethyl)picolinonitrile.

A common pathway involves the reaction of 6-(bromomethyl)picolinonitrile with an ammonia (B1221849) equivalent. To avoid side reactions like over-alkylation, protected nitrogen nucleophiles are often employed. The Gabriel synthesis, for instance, utilizes potassium phthalimide (B116566) to form an intermediate which is then hydrolyzed to release the primary amine. Another approach is the use of sodium azide (B81097) followed by reduction. These multi-step sequences offer high selectivity and good yields for the desired primary amine. The final step involves treatment with hydrochloric acid to yield the stable hydrochloride salt.

| Starting Material | Reagent | Key Intermediate | Product |

|---|---|---|---|

| 6-(Bromomethyl)picolinonitrile | 1. Potassium Phthalimide 2. Hydrazine (B178648) | N-((6-cyanopyridin-2-yl)methyl)phthalimide | 6-(Aminomethyl)picolinonitrile (B114738) |

| 6-(Chloromethyl)picolinonitrile | 1. Sodium Azide 2. H2/Pd-C | 6-(Azidomethyl)picolinonitrile | 6-(Aminomethyl)picolinonitrile |

Reductive amination provides a direct and efficient route to the aminomethyl group from a carbonyl precursor. masterorganicchemistry.commdpi.com This pathway starts with 6-formylpicolinonitrile (B1333604) (also known as 6-cyanopicolinaldehyde).

The reaction involves the condensation of the aldehyde with an amine source, typically ammonia or ammonium (B1175870) salts, to form an intermediate imine. This imine is then reduced in situ to the desired amine. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde, allowing for a one-pot reaction under mildly acidic conditions which favor imine formation. youtube.comyoutube.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another viable reduction method, often favored in industrial settings for its efficiency and cleaner work-up. youtube.com

| Starting Material | Amine Source | Reducing Agent | Typical Conditions |

|---|---|---|---|

| 6-Formylpicolinonitrile | Ammonia | Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH ~5-6 |

| 6-Formylpicolinonitrile | Ammonium Chloride | Sodium Borohydride (NaBH4) | Methanol, 0°C to RT |

| 6-Formylpicolinonitrile | Ammonia | H2, Palladium on Carbon (Pd/C) | Ethanol, Pressure |

Transition Metal-Catalyzed Coupling Reactions in Synthesis

While direct installation of the aminomethyl group is common, transition metal-catalyzed reactions are indispensable for constructing the core picolinonitrile skeleton or for functionalizing the pyridine (B92270) ring at various positions, which can then be elaborated to the target molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The Suzuki-Miyaura coupling, for instance, facilitates the formation of C-C bonds by coupling an organoboron reagent with an organic halide. wwjmrd.commdpi.com In the context of 6-(aminomethyl)picolinonitrile synthesis, this could involve coupling a boronic acid derivative of pyridine with a suitable partner to build the substituted ring system. For example, a protected aminomethyl group could be introduced via a Suzuki coupling reaction.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. acsgcipr.orglibretexts.org While typically used to form aryl amines directly attached to the ring, variations can be employed to construct precursors. For instance, a 6-halopicolinonitrile could be coupled with a protected amine, which is then further modified. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of these reactions, allowing them to proceed under milder conditions with a wide range of substrates. wikipedia.org

Gold catalysis has emerged as a powerful tool for various organic transformations, particularly those involving alkynes. nih.gov While less common than palladium catalysis for direct cross-coupling, gold catalysts can be employed in novel cyclization and annulation reactions to construct heterocyclic systems like quinolines and pyridines. rsc.orgnih.gov For instance, gold-catalyzed reactions can facilitate the synthesis of poly-substituted furans or pyrroles from propargyl amines, showcasing their utility in C-N bond formation and heterocycle synthesis. nih.govmdpi.com The application to picolinonitrile synthesis would likely involve an indirect, multi-step strategy where a key intermediate is formed via a gold-catalyzed cycloisomerization or addition reaction. nih.gov

High-Efficiency and Scalable Synthetic Protocol Development

Developing a high-efficiency and scalable synthesis is crucial for the industrial production of 6-(aminomethyl)picolinonitrile hydrochloride. The primary goals are to maximize yield, minimize cost, ensure safety, and simplify purification processes.

Process optimization involves a systematic study of reaction parameters. This includes screening for the optimal catalyst, solvent, base, temperature, and pressure to achieve the highest possible conversion and selectivity. Continuous flow chemistry is an increasingly adopted technology for scalable synthesis, offering enhanced safety, better heat and mass transfer, and improved consistency compared to traditional batch processes. x-mol.netfigshare.com For instance, a formylation and cyclization cascade has been developed using continuous flow for a related pyrazine (B50134) intermediate, highlighting the potential of this technology. x-mol.net The final purification and salt formation steps are also optimized to ensure high purity and stability of the final hydrochloride product, often involving crystallization to avoid the need for chromatography.

Process Intensification Techniques (e.g., Continuous Flow Chemistry)

Process intensification through continuous flow chemistry offers substantial advantages over conventional batch processing for the synthesis of this compound. mdpi.com Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, enabling superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comnih.gov This precise control minimizes the formation of byproducts and enhances safety, particularly when handling hazardous intermediates or exothermic reactions. tue.nl

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent heat exchange. |

| Mass Transfer | Dependent on stirring efficiency, can be non-uniform. | Efficient and rapid mixing, highly uniform reaction environment. |

| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time, inherently safer. tue.nl |

| Scalability | Often requires re-optimization of parameters. | Scaled by running the process for a longer duration ("scaling out"). |

| Process Control | Manual or semi-automated, slower response time. | Fully automated with real-time monitoring and control. mdpi.com |

Bayesian Optimization for Reaction Parameter Refinement

Bayesian optimization (BO) has emerged as a powerful machine-learning algorithm to accelerate the refinement of reaction parameters, moving beyond traditional one-variable-at-a-time methods. chimia.chresearchgate.net This data-driven approach is particularly effective for navigating complex, multi-dimensional reaction landscapes to find optimal conditions with a minimal number of experiments. chimia.chnih.gov

The process begins by defining the parameter space, which includes both continuous variables (e.g., temperature, residence time) and categorical variables (e.g., choice of solvent, base). youtube.com A surrogate model, typically a Gaussian process, is built from an initial set of experimental data points. chimia.chchemrxiv.org This model predicts the reaction outcome (e.g., yield) and quantifies the uncertainty of its prediction across the parameter space. An "acquisition function" then uses this information to propose the next set of experimental conditions that are most likely to lead to an improvement, effectively balancing exploration of uncertain regions with exploitation of known high-performing regions. youtube.com This iterative process allows for rapid convergence on the global optimum. youtube.com

Table 2: Parameters for Bayesian Optimization in the Synthesis of 6-(Aminomethyl)picolinonitrile

| Parameter | Type | Range/Options | Potential Impact |

| Temperature | Continuous | 25 - 150 °C | Reaction rate, selectivity, byproduct formation |

| Residence Time | Continuous | 1 - 60 minutes | Reaction completion, degradation of product |

| Catalyst Loading | Continuous | 0.1 - 5 mol% | Reaction rate, cost-effectiveness |

| Solvent | Categorical | Toluene (B28343), DMF, DMSO, Acetonitrile (B52724) | Reagent solubility, reaction mechanism, polarity effects |

| Base | Categorical | K₂CO₃, Et₃N, DBU | Deprotonation efficiency, side reactions |

| Reagent Molar Ratio | Continuous | 1.0 - 3.0 eq. | Conversion of limiting reagent, byproduct formation |

Investigation of Catalyst Systems and Solvent Effects on Reaction Yield and Selectivity

The yield and selectivity in the synthesis of this compound are critically dependent on the choice of catalyst and solvent systems. The primary route to this compound often involves a nucleophilic substitution on a precursor like 6-(chloromethyl)picolinonitrile.

Catalyst Systems: While some substitution reactions can proceed without a catalyst, the use of phase-transfer catalysts (PTCs) can be investigated to enhance the reaction rate, especially in biphasic systems. PTCs, such as quaternary ammonium salts, facilitate the transfer of the nucleophile (e.g., phthalimide anion) from an aqueous or solid phase to the organic phase where the substrate resides, thereby accelerating the reaction. For other potential synthetic routes, transition metal catalysts (e.g., palladium, copper) could be explored for cross-coupling reactions to form the crucial C-N bond.

Solvent Effects: The solvent plays a multifaceted role, influencing reagent solubility, stabilizing transition states, and potentially altering the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free and highly reactive. Less polar solvents such as acetonitrile or toluene may also be suitable, potentially reducing side reactions but possibly requiring higher temperatures or longer reaction times. A systematic investigation is crucial to identify the solvent that provides the optimal balance between reaction rate and selectivity.

Table 3: Hypothetical Catalyst and Solvent Screening

| Catalyst System | Solvent | Expected Outcome on Yield/Selectivity |

| None | DMF | Baseline for SN2 reaction; good solubility for polar reagents. |

| Tetrabutylammonium bromide (PTC) | Toluene/Water | May increase rate in a biphasic system, potentially cleaner reaction. |

| None | Acetonitrile | Moderate polarity, may offer a balance of solubility and reactivity. |

| Pd(OAc)₂ / Ligand (e.g., BINAP) | Toluene | Relevant for potential cross-coupling routes; optimization required. |

| CuI / Ligand | DMSO | Alternative for C-N bond formation, often requires higher temperatures. |

Synthesis of Key Precursors and Strategic Intermediates

The efficient synthesis of this compound relies on the high-quality production of its key precursors and intermediates.

6-Chloropicolinonitrile: This precursor is commonly synthesized from 2-picoline (2-methylpyridine). wikipedia.org The synthesis is a multi-step process that can involve the ammoxidation of 2-picoline to form picolinonitrile, followed by chlorination. google.com Alternatively, routes involving the chlorination of pyridine-N-oxide derivatives are also established. For instance, the reaction of a pyridone intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a catalyst can yield the desired chloropyridine. patsnap.com

Phthalimide Derivatives: The Gabriel synthesis is a classic and highly effective method for preparing primary amines, which avoids the over-alkylation often seen with direct alkylation of ammonia. byjus.comchemistrysteps.com This strategy is ideal for introducing the aminomethyl group. The process involves two main steps:

Formation of N-Alkyl Phthalimide: Potassium phthalimide is used as a robust nucleophile. It is reacted with a suitable alkyl halide, in this case, a 6-(halomethyl)picolinonitrile (e.g., 6-(chloromethyl)picolinonitrile), via an SN2 reaction. The phthalimide anion attacks the electrophilic carbon, displacing the halide and forming the stable N-substituted phthalimide intermediate. byjus.comchemistrysteps.com

Cleavage to Yield the Primary Amine: The final primary amine is liberated from the phthalimide intermediate. This is most commonly achieved by hydrazinolysis—reacting the N-alkyl phthalimide with hydrazine (N₂H₄). wikipedia.org This reaction yields the desired 6-(aminomethyl)picolinonitrile and a stable phthalhydrazide (B32825) byproduct, which can often be easily removed by filtration. wikipedia.org Subsequent treatment with an acid like HCl yields the final hydrochloride salt.

Mechanistic Investigations of 6 Aminomethyl Picolinonitrile Hydrochloride Reactivity and Transformations

Oxidation Pathways and Characterization of Oxidized Products

Specific studies detailing the oxidation pathways of 6-(aminomethyl)picolinonitrile (B114738) hydrochloride are not readily found in peer-reviewed literature. Generally, the aminomethyl group would be susceptible to oxidation, potentially forming an aldehyde or a carboxylic acid at the 6-position of the pyridine (B92270) ring. The pyridine ring itself is relatively resistant to oxidation, but under harsh conditions, N-oxidation could occur. The nitrile group is also generally stable to oxidation.

Potential oxidation products could include:

6-Formylpicolinonitrile (B1333604)

6-Carboxypicolinonitrile

6-(Aminomethyl)picolinonitrile N-oxide

Characterization of such oxidized products would typically involve standard spectroscopic techniques.

| Potential Oxidized Product | Characterization Techniques |

| 6-Formylpicolinonitrile | ¹H NMR, ¹³C NMR, IR (aldehyde C-H and C=O stretches), Mass Spectrometry |

| 6-Carboxypicolinonitrile | ¹H NMR, ¹³C NMR, IR (broad O-H and C=O stretches), Mass Spectrometry |

| 6-(Aminomethyl)picolinonitrile N-oxide | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography |

Reduction Chemistry of the Nitrile Moiety to Primary Amine

While no studies specifically document the reduction of 6-(aminomethyl)picolinonitrile, the reduction of nitriles to primary amines is a well-established transformation in organic chemistry. This reaction would convert the nitrile group into an aminomethyl group, resulting in a diamine product, 2,6-bis(aminomethyl)pyridine.

Common reducing agents and their general conditions for this type of transformation are summarized below.

| Reducing Agent | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure of H₂, often with ammonia (B1221849) to suppress secondary amine formation |

| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | CoCl₂ or other transition metal catalysts in an alcoholic solvent |

The resulting 2,6-bis(aminomethyl)pyridine would be characterized by the disappearance of the nitrile signal in the IR and ¹³C NMR spectra and the appearance of signals corresponding to the new aminomethyl group.

Substitution Reactions Involving the Aminomethyl Group with Various Electrophiles

The primary amine of the aminomethyl group is a nucleophile and is expected to react with a variety of electrophiles. Again, specific studies on 6-(aminomethyl)picolinonitrile are not available, but general reactions of primary amines can be predicted. These reactions would lead to the formation of amides, sulfonamides, and other N-substituted derivatives.

| Electrophile | Product Type |

| Acyl chlorides (R-COCl) | Amides |

| Acid anhydrides ((RCO)₂O) | Amides |

| Sulfonyl chlorides (R-SO₂Cl) | Sulfonamides |

| Aldehydes/Ketones (R₂C=O) | Imines (Schiff bases), followed by reduction to secondary amines |

These reactions are fundamental in synthetic organic chemistry and would be expected to proceed under standard conditions.

Advanced Studies on Chemical Reactivity in Organized Media

There is no available research that specifically investigates the chemical reactivity of 6-(aminomethyl)picolinonitrile hydrochloride in organized media such as micelles, vesicles, or other supramolecular assemblies. Such studies would explore how the constrained environment of an organized medium could influence reaction rates, selectivity, and product distributions compared to reactions in bulk solution.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

A search of the scientific literature did not yield any computational studies focused on the reaction mechanisms of this compound. Computational chemistry could be a powerful tool to investigate its reactivity, including the elucidation of reaction pathways, determination of activation energies, and analysis of transition state geometries for its oxidation, reduction, and substitution reactions. Such theoretical studies would provide valuable insights into the electronic and steric factors governing its chemical behavior.

Coordination Chemistry and Ligand Design Research with 6 Aminomethyl Picolinonitrile Hydrochloride

Principles of Ligand Design Utilizing the Aminomethyl and Nitrile Functionalities

The nitrile group (-C≡N) presents more nuanced coordination possibilities. It can coordinate to a metal center through the nitrogen lone pair in a linear fashion (end-on coordination) or, less commonly, through the π-system of the triple bond (side-on coordination). The presence of both a "hard" amine donor and a "borderline" nitrile donor, according to the Hard and Soft Acids and Bases (HSAB) theory, allows this ligand to selectively bind to different metal ions. For instance, the aminomethyl group is expected to preferentially bind to harder metal ions, while the nitrile and pyridine (B92270) nitrogens can coordinate to softer metals. This versatility is a key principle in the design of ligands for selective metal ion recognition and catalysis.

Synthesis and Comprehensive Structural Characterization of Metal Complexes

The synthesis of metal complexes with 6-(aminomethyl)picolinonitrile (B114738) typically involves the reaction of the hydrochloride salt of the ligand with a suitable metal salt in a polar solvent. The hydrochloride form can be advantageous as it often improves the stability and solubility of the ligand. An external base may be added to deprotonate the aminomethylammonium group, allowing the primary amine to coordinate to the metal center.

While specific crystal structures for complexes of 6-(aminomethyl)picolinonitrile are not widely reported in publicly accessible literature, the structural characterization of complexes with analogous aminomethylpyridine ligands provides valuable insights. For instance, 2-(aminomethyl)pyridine is known to act as a bidentate chelating ligand, forming five-membered chelate rings with metal ions. It is highly probable that 6-(aminomethyl)picolinonitrile behaves similarly, with the pyridine nitrogen and the aminomethyl nitrogen coordinating to the same metal center.

The structural characterization of these complexes would typically involve a suite of analytical techniques:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center.

Infrared (IR) Spectroscopy: To identify the coordination of the functional groups. A shift in the stretching frequency of the C≡N bond and the N-H bonds of the aminomethyl group upon coordination would provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode.

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

Based on related structures, one can anticipate the formation of various coordination geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Exploration of Coordination Modes and Chelation Behavior

The 6-(aminomethyl)picolinonitrile ligand offers several potential coordination modes, making its chelation behavior a rich area of study.

Bidentate N,N'-Chelation: This is the most probable coordination mode, where the pyridine nitrogen and the aminomethyl nitrogen bind to the same metal ion, forming a stable five-membered chelate ring. This mode is common for ligands containing a pyridine ring with a donor group at the 2- or 6-position.

Monodentate Coordination: It is possible for the ligand to coordinate through only one of its nitrogen donors, particularly if steric hindrance prevents chelation or if the metal center has a strong preference for a specific donor.

Bridging Ligand: The ligand could potentially bridge two metal centers. For example, the pyridine and aminomethyl nitrogens could bind to one metal, while the nitrile nitrogen coordinates to a second metal ion, leading to the formation of polynuclear complexes or coordination polymers.

The nitrile functionality adds another layer of complexity. While it can remain uncoordinated, it can also participate in coordination, especially with later transition metals. The interplay between these potential binding sites is influenced by factors such as the nature of the metal ion, the solvent, and the presence of competing ligands or counter-ions. The flexibility of the aminomethyl side arm allows the ligand to adapt to the geometric constraints imposed by the metal center, further diversifying its chelation behavior.

Application as a Ligand in Homogeneous and Heterogeneous Catalysis Systems

While specific catalytic applications of 6-(aminomethyl)picolinonitrile hydrochloride complexes are not extensively documented, the structural motifs present in the ligand suggest its potential in both homogeneous and heterogeneous catalysis. Nitrogen-containing ligands are widely employed in a vast array of catalytic reactions.

In homogeneous catalysis , metal complexes of 6-(aminomethyl)picolinonitrile could be active in reactions such as:

Oxidation Reactions: The robust pyridine-amine chelate can stabilize high-valent metal centers often implicated in oxidation catalysis.

Hydrogenation and Transfer Hydrogenation: The presence of an N-H functionality in the coordinated aminomethyl group could facilitate proton-coupled electron transfer steps, which are crucial in many hydrogenation reactions.

Cross-Coupling Reactions: The electronic properties of the ligand, tunable via the nitrile group, can influence the reactivity of the metal center in catalytic cycles like Suzuki, Heck, or Sonogashira couplings.

For heterogeneous catalysis , the ligand or its metal complexes could be immobilized on a solid support. The aminomethyl or nitrile groups could serve as anchoring points to functionalized surfaces like silica (B1680970) or polymers. This would offer the advantages of easy catalyst separation and recycling. The well-defined coordination sphere provided by the ligand could lead to highly selective and active supported catalysts. The development of such heterogeneous systems is a promising avenue for sustainable chemical processes.

Applications As a Versatile Synthetic Building Block and Precursor in Non Biological Chemical Synthesis

Utility in Multicomponent Reactions for Novel Heterocyclic Compound Generation

Role in the Construction of Complex Organic Architectures

The term "complex organic architectures" can encompass a wide range of structures, including macrocycles, dendrimers, and metal-organic frameworks (MOFs). The pyridine (B92270) nitrogen and the aminomethyl group of the title compound could theoretically serve as ligand sites for the construction of MOFs. MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters with organic linkers. While the synthesis of MOFs using pyridyl- and amine-functionalized ligands is common, there are no specific, detailed reports on the use of 6-(Aminomethyl)picolinonitrile (B114738) hydrochloride as a primary building block for such structures.

Integration into the Synthesis of Advanced Materials

The development of advanced materials for applications such as supercapacitors and dye-sensitized solar cells (DSSCs) often relies on organic molecules with specific electronic and structural properties. For DSSCs, organic dyes typically possess an electron donor, a π-bridge, and an electron acceptor/anchoring group. While pyridine derivatives are used in some photosensitizers, there is no clear evidence in the literature of 6-(Aminomethyl)picolinonitrile hydrochloride or its direct derivatives being integrated into the synthesis of dyes for DSSCs or components for supercapacitors.

Precursor for Diverse Chemical Compounds Beyond Direct Derivatives

As a functionalized picolinonitrile, the compound is undoubtedly a useful intermediate for the synthesis of more complex molecules. The aminomethyl and nitrile groups can be subjected to a variety of chemical transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aminomethyl group can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. These transformations would lead to a diverse range of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. However, published research providing a broad and detailed account of this compound as a starting point for such a diverse range of compounds is scarce.

Design and Synthesis of Structurally Modified Derivatives and Analogues

Systematic Structural Modifications of the Picolinonitrile Scaffold

The picolinonitrile framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. nih.gov Consequently, systematic modifications are employed to explore and optimize these interactions. These modifications can be categorized into several key strategies:

Ring Substitution: The aromatic pyridine (B92270) ring is a primary target for modification. Substituents are introduced at various positions to alter the electronic properties, steric profile, and lipophilicity of the molecule. Common substitutions include the addition of aryl groups, halogens, and methoxy groups, which have been shown to influence the biological activity of pyridine derivatives. nih.govmdpi.com For instance, in related 2-pyridinylmethylamine derivatives, the introduction of oxazole or azetidine rings at the 6-position has been explored to modulate receptor affinity. nih.gov

Modification of the Aminomethyl Group: The aminomethyl side chain is crucial for the scaffold's function and serves as another point for derivatization. It can be acylated to form amides or used as a nucleophile in reactions to build more complex structures. nih.gov Protecting this group, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy during multi-step syntheses to prevent unwanted side reactions. nih.gov

Transformation of the Nitrile Group: The cyano (nitrile) group is a versatile functional handle. It can be catalytically hydrogenated to yield a primary amine, effectively creating a bis(aminomethyl)pyridine derivative. nih.gov Alternatively, it can be hydrolyzed under basic conditions to form a primary amide, introducing a different functional group with distinct hydrogen bonding capabilities. nih.gov

Scaffold Hybridization: This advanced strategy involves combining the aminomethyl pyridine scaffold with other known pharmacophores. mdpi.com The goal is to create hybrid molecules that may exhibit novel or enhanced biological activities by interacting with multiple targets or by optimizing interactions within a single target's binding site. mdpi.com

| Modification Strategy | Target Site | Example Modifications | Purpose |

| Ring Substitution | Pyridine Ring | Aryl groups, halogens, heterocycles (e.g., oxazoles) | Modulate electronics, sterics, lipophilicity, and receptor binding nih.govmdpi.comnih.gov |

| Side Chain Modification | Aminomethyl Group | Acylation to amides, Boc-protection | Introduce new functional groups, enable selective synthesis nih.gov |

| Functional Group Transformation | Nitrile Group | Reduction to amine, hydrolysis to amide | Create new derivatives with different chemical properties nih.gov |

| Scaffold Hybridization | Entire Molecule | Conjugation with other pharmacophores | Develop novel compounds with potentially enhanced or dual activities mdpi.commdpi.com |

Synthetic Routes to Modified Aminomethyl Pyridine Derivatives

The synthesis of modified aminomethyl pyridine derivatives relies on a range of established and innovative organic chemistry reactions. The choice of synthetic route often depends on the desired final structure and the availability of starting materials. Two primary approaches involve either modifying a pre-existing, functionalized pyridine or building the pyridine ring system from acyclic precursors.

A common and flexible strategy begins with a substituted pyridine carboxylic acid. nih.gov A multi-step sequence can then be employed to introduce the desired functionalities. For example, a 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acid can serve as a versatile starting material. nih.gov The synthesis of the target aminomethyl-pyridines can proceed via two distinct pathways:

Amine First, then Amide: The carboxylic acid's cyano group is first reduced to an aminomethyl group, typically using a catalyst like palladium on charcoal (Pd/C) or Raney Nickel. nih.gov This amine is then protected (e.g., with a Boc group). Subsequently, the carboxylic acid is converted into an amide using a coupling reagent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). A final deprotection step with an acid like trifluoroacetic acid (TFA) yields the desired aminomethyl pyridine derivative. nih.gov

Amide First, then Amine: The carboxylic acid is first amidated with a chosen amine. The cyano group on the pyridine ring is then reduced in a subsequent step to afford the final product. nih.gov

Another important synthetic transformation is the conversion of a carboxylic acid to an aminomethyl group via an intermediate chloride. The carboxylic acid is treated with thionyl chloride (SOCl₂) to form an acid chloride, which can then be reduced to the corresponding alcohol. nih.gov This alcohol is subsequently converted to a chloride, which can be displaced by a nitrogen nucleophile like phthalimide (B116566), followed by hydrolysis to release the primary amine. nih.gov

Furthermore, cross-coupling reactions are powerful tools for elaborating the pyridine scaffold. For instance, the Sonogashira coupling can be used to attach alkyne-containing groups to a halogenated picolinate precursor, significantly extending the molecular framework. umsl.edu

| Reaction Type | Reagents/Catalysts | Purpose |

| Amidation | PyBOP, various amines | To form an amide bond from a carboxylic acid nih.gov |

| Nitrile Reduction | Raney Nickel, Pd/C, Hydrazine (B178648) Hydrate | To convert a cyano group into an aminomethyl group nih.gov |

| Amine Protection/Deprotection | Boc Anhydride / Trifluoroacetic Acid (TFA) | To protect/unprotect the aminomethyl group during synthesis nih.gov |

| Halogenation | Thionyl Chloride (SOCl₂) | To convert a carboxylic acid or alcohol to a chloride nih.govumsl.edu |

| Cross-Coupling | (Ph₃P)₂PdCl₂, CuI | To form new carbon-carbon bonds (e.g., Sonogashira coupling) umsl.edu |

| Nitrile Formation | Phosphorus Oxychloride (POCl₃) | To dehydrate a primary amide to form a nitrile nih.gov |

Exploration of Structure-Reactivity and Structure-Property Relationships within Analogues

The systematic synthesis of analogues is driven by the need to understand the relationship between a molecule's structure and its resulting properties, a field known as Structure-Activity Relationship (SAR). mdpi.com SAR studies are fundamental to medicinal chemistry for optimizing a compound's efficacy and selectivity. mdpi.com

For aminomethyl pyridine derivatives, SAR studies have revealed several key insights:

Importance of the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is often critically involved in the molecule's ability to interact with biological targets. nih.gov Its position and basicity can dictate binding orientation and strength.

Influence of Ring Substituents: The nature and position of substituents on the pyridine ring significantly impact biological activity. nih.gov For example, in studies of related pyridine derivatives for antiproliferative activity, the number and position of methoxy (-OCH₃) groups were found to directly correlate with potency. mdpi.com Similarly, the addition of other functional groups like amines (-NH₂) and hydroxyls (-OH), or even entire ring systems, can enhance activity. mdpi.com Conversely, bulky groups or certain halogen atoms can sometimes decrease activity. mdpi.com

Quantitative Approaches (QSAR): To refine these relationships, quantitative structure-activity relationship (QSAR) models are often developed. frontiersin.org These computational models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity, allowing for the prediction of the potency of newly designed analogues. frontiersin.org

| Structural Feature | Observed Effect on Properties/Activity |

| Pyridine Nitrogen | Often critical for recognition and activation of biological targets nih.gov |

| Ring Substituents (e.g., -OCH₃, -NH₂, -OH) | Number and position can directly modulate biological potency mdpi.com |

| Halogen Atoms | Can increase or decrease activity depending on position and type mdpi.com |

| Bulky Groups | May decrease activity due to steric hindrance mdpi.com |

| Overall Molecular Frame | The entire structure is often required for high-affinity binding nih.gov |

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. nih.govaps.org Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to solve the electronic structure problem, providing information on molecular orbital energies, charge distribution, and geometric parameters. nih.govthermofisher.com For 6-(Aminomethyl)picolinonitrile (B114738) hydrochloride, DFT methods, particularly using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be a common choice to balance computational cost and accuracy for geometry optimization and property calculation. thermofisher.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. physchemres.orgwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 6-(Aminomethyl)picolinonitrile, the HOMO is expected to be localized on the electron-rich regions, such as the aminomethyl group and the pyridine (B92270) ring, while the LUMO would likely be centered around the electron-withdrawing nitrile group. nih.gov Computational calculations would provide precise energy values for these orbitals, allowing for the quantification of the molecule's reactivity and its potential for charge transfer interactions. physchemres.org

| Parameter | Symbol | Significance in Computational Analysis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability; related to the ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability; related to the electron affinity. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. imist.ma

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For 6-(Aminomethyl)picolinonitrile hydrochloride, these would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. In the protonated hydrochloride form, the area around the aminomethyl group's ammonium (B1175870) cation (-CH₂NH₃⁺) would be strongly positive. nih.gov

Green regions represent neutral or near-zero potential.

An MEP analysis would visually confirm the reactive sites of the molecule, guiding the understanding of its intermolecular interactions. imist.ma

Conformational Analysis and Determination of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For 6-(Aminomethyl)picolinonitrile, rotation around the bond connecting the aminomethyl group to the pyridine ring is a key degree of freedom.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond. This process helps to identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. nih.gov The results are visualized as an energy landscape, which maps the potential energy as a function of the rotational angle. nih.gov Determining this landscape is crucial for understanding the molecule's preferred shape in different environments and how its conformation influences its reactivity and biological interactions.

Thermodynamic and Kinetic Modeling of Chemical Processes

Computational chemistry enables the modeling of thermodynamic and kinetic properties of chemical reactions. scirp.org By calculating the energies of reactants, transition states, and products, it is possible to determine key parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of activation (ΔG‡), and equilibrium constants. scirp.org

For a molecule like this compound, modeling could be used to study processes such as its protonation/deprotonation equilibrium, its stability, or its participation in a hypothetical reaction. Kinetic modeling would focus on the energy barriers of reaction pathways, providing insights into reaction rates. Such studies are invaluable for predicting the behavior of the compound under various chemical conditions without the need for extensive experimental work. scirp.org

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis. spectrabase.com

NMR Spectroscopy: Computational methods can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. thermofisher.com

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated after geometry optimization. chemicalbook.com By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., C-H stretch, C≡N stretch), aiding in the structural characterization of this compound.

| Spectroscopic Technique | Calculated Parameter | Application for this compound |

|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts (ppm) | Assignment of signals to specific hydrogen and carbon atoms in the molecule for structural confirmation. |

| Infrared (IR) & Raman | Vibrational Frequencies (cm⁻¹) | Assignment of absorption bands to specific bond stretches and bends (e.g., NH₃⁺, C≡N, aromatic ring modes). |

Sophisticated Spectroscopic and Advanced Structural Elucidation Studies

Conformational Dynamics Analysis via Temperature-Dependent Nuclear Magnetic Resonance Spectroscopy

While specific temperature-dependent NMR studies on 6-(Aminomethyl)picolinonitrile (B114738) hydrochloride are not widely available in the scientific literature, the technique remains a powerful tool for probing molecular dynamics in solution. copernicus.orgnih.gov Conformational analysis is performed using NMR spectroscopy by measuring coupling constants and observing signal changes at different temperatures to determine the populations of various conformers. nih.gov

For 6-(Aminomethyl)picolinonitrile hydrochloride, the primary site of conformational flexibility is the rotation around the single bond connecting the aminomethyl group (-CH2NH3+) to the pyridine (B92270) ring. Temperature-dependent NMR experiments could elucidate the energetic barriers associated with this rotation. By acquiring spectra at various temperatures, changes in chemical shifts or the broadening and coalescence of peaks can reveal the kinetics of the exchange between different rotational isomers (rotamers). copernicus.orgnih.gov For instance, at low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of rotation increases, leading to an averaging of these signals into a single, sharp peak. Analyzing this phenomenon allows for the calculation of the activation energy for the rotational barrier, providing critical insight into the molecule's conformational preferences in solution. copernicus.org

Table 1: Potential Temperature-Dependent NMR Study Parameters Interactive data table

| Parameter Studied | Information Gained | Potential Observations for this compound |

|---|---|---|

| Rotational Barrier | Energy required for rotation around the C(ring)-CH2 bond. | Coalescence of signals for protons on the aminomethyl group or adjacent ring protons as temperature increases. |

| Conformational Population | Relative abundance of stable rotamers in solution. | Integration of distinct signals at low temperatures could reveal the preferred orientation of the aminomethyl group relative to the nitrile. |

Vibrational Spectroscopy for Detailed Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. americanpharmaceuticalreview.comcardiff.ac.uk While a specific experimental spectrum for this compound is not detailed in available literature, its structure allows for the prediction of characteristic vibrational frequencies based on well-established correlations. researchgate.net

The key functional groups in this molecule would produce distinct signals:

Nitrile Group (C≡N): A sharp, intense absorption in the IR spectrum, typically between 2260 and 2220 cm⁻¹. This band is often weaker in the Raman spectrum.

Ammonium (B1175870) Group (-NH3+): The N-H stretching vibrations appear as a broad band in the 3300-2600 cm⁻¹ region. N-H bending modes are expected around 1600-1500 cm⁻¹.

Pyridine Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region.

Methylene Bridge (-CH2-): C-H stretching vibrations occur in the 3000-2850 cm⁻¹ range, with bending (scissoring) vibrations near 1450 cm⁻¹.

These spectroscopic signatures are invaluable for confirming the presence of key functional groups and can be used to monitor chemical reactions, such as the synthesis or modification of the molecule. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies Interactive data table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2260 - 2220 | Strong in IR, Weak in Raman |

| Ammonium (-NH3+) | N-H Stretch | 3300 - 2600 (broad) | IR |

| Ammonium (-NH3+) | N-H Bend | 1600 - 1500 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | IR, Raman |

| Pyridine Ring | C-H Stretch | > 3000 | IR, Raman |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Identification

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the precise elemental composition of a molecule and for structural elucidation through fragmentation analysis. nih.gov For this compound, HRMS would first be used to confirm its molecular formula by providing a highly accurate mass measurement of its cation, [C7H8N3]+.

The theoretical monoisotopic mass of the cationic component of this molecule is 134.0718 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental formula C7H8N3.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to reveal structural information. By colliding the ion with an inert gas, characteristic neutral losses can be observed, which helps in piecing together the molecular structure.

Table 3: Theoretical HRMS Data and Potential Fragmentation Interactive data table

| Ion | Formula | Theoretical Monoisotopic Mass (Da) | Potential Fragmentation Pathway |

|---|---|---|---|

| [M]+ | [C7H8N3]+ | 134.0718 | - |

| [M - HCN]+ | [C6H7N2]+ | 107.0609 | Loss of hydrogen cyanide from the nitrile group. |

| [M - NH3]+ | [C7H5N2]+ | 117.0453 | Loss of ammonia (B1221849) from the aminomethyl group. |

This fragmentation data is crucial for identifying the compound in complex mixtures, confirming its synthesis, or identifying potential byproducts and metabolites in various studies. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govresearchgate.net Although a published crystal structure for this compound was not identified, a crystallographic study would provide invaluable and unambiguous structural data.

Such an analysis would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the pyridine ring, nitrile, and aminomethyl groups.

Torsion Angles: Defining the exact conformation of the molecule in the solid state, particularly the orientation of the aminomethyl group relative to the aromatic ring.

Crystal Packing: Revealing how individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions, such as hydrogen bonds. In this case, the ammonium group (-NH3+) would act as a strong hydrogen bond donor, likely interacting with the chloride counter-ion (Cl⁻) and potentially the nitrogen atom of the nitrile group on an adjacent molecule.

This detailed structural information is foundational for understanding the material's physicochemical properties and for computational modeling studies. researchgate.net

Emerging Research Directions and Unresolved Challenges in 6 Aminomethyl Picolinonitrile Hydrochloride Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of picolinonitrile derivatives, including 6-(Aminomethyl)picolinonitrile (B114738) hydrochloride, is undergoing a significant transformation towards greener and more efficient methodologies. chemistryjournals.netrasayanjournal.co.in The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer solvents and reaction conditions, are at the forefront of this shift. chemistryjournals.net

Current Synthetic Approaches and Their Limitations:

Traditional synthetic routes to pyridine-based compounds often rely on multi-step processes that may involve hazardous reagents, toxic solvents, and energy-intensive conditions, leading to significant waste generation. rasayanjournal.co.in For instance, the production of fine chemicals and pharmaceuticals can generate between 25 to 100 kilograms of waste per kilogram of product.

Emerging Sustainable Synthetic Strategies:

To address these limitations, researchers are actively exploring several innovative and sustainable synthetic pathways:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly promising green alternative. Aldoxime dehydratases, for example, facilitate the cyanide-free synthesis of nitriles from aldoximes under mild conditions, presenting a potential sustainable route for producing picolinonitriles. nih.gov This biocatalytic approach could significantly reduce the environmental impact compared to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis is another powerful tool for developing more sustainable chemical processes. uc.ptmdpi.commdpi.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.com By utilizing micro- and mesofluidic devices, researchers can achieve higher yields and purities while minimizing waste and energy consumption. mdpi.com The synthesis of various nitrogen-containing heterocycles has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of 6-(Aminomethyl)picolinonitrile hydrochloride. uc.ptmdpi.com

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable chemistry. chemistryjournals.netjmaterenvironsci.com Water, ionic liquids, and bio-solvents are being investigated as reaction media for the synthesis of heterocyclic compounds. jmaterenvironsci.com Performing reactions in aqueous media, where possible, is particularly attractive due to the abundance, non-toxicity, and unique reactivity of water. jmaterenvironsci.com

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Enzymatic synthesis of the nitrile group from an aldoxime precursor. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for automation. | Continuous and efficient production with minimal manual intervention. |

| Alternative Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. | Synthesis in aqueous media or with recyclable ionic liquids. |

Exploration of Unconventional Non-Biological Applications

While the biological activity of pyridine (B92270) derivatives is well-documented, the exploration of non-biological applications for compounds like this compound is a rapidly growing field. The unique electronic and structural properties of the picolinonitrile scaffold open up possibilities in materials science and coordination chemistry.

Picolinonitriles in Materials Science:

The pyridine ring is a versatile building block for the creation of advanced materials. nih.gov Its electron-withdrawing nitrogen atom and the presence of a nitrile group in picolinonitriles can impart specific electronic and photophysical properties to materials. Potential applications, though not yet specifically demonstrated for this compound, could include:

Organic Electronics: Pyridine-containing molecules are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the picolinonitrile moiety could be harnessed in the design of novel charge-transporting or light-emitting materials.

Polymers: The functional groups of this compound, the aminomethyl and nitrile groups, could serve as reactive sites for polymerization, leading to the development of novel polymers with tailored properties.

Picolinonitriles as Ligands in Coordination Chemistry:

The nitrogen atom of the pyridine ring and the nitrile group in picolinonitriles can act as ligands, binding to metal ions to form coordination complexes. wikipedia.orgnih.gov The resulting metal complexes can exhibit a wide range of interesting properties and applications:

Catalysis: Transition metal complexes with pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The specific steric and electronic properties of 6-(Aminomethyl)picolinonitrile as a ligand could lead to the development of new and more efficient catalysts.

Sensors: The interaction of the picolinonitrile ligand with specific metal ions could be exploited for the development of chemical sensors. Changes in the spectroscopic or electrochemical properties of the complex upon binding to an analyte could be used for detection and quantification.

Magnetic Materials: The arrangement of metal ions in coordination polymers with picolinonitrile-based ligands could lead to materials with interesting magnetic properties.

| Application Area | Role of this compound | Potential Impact |

| Materials Science | Building block for organic electronic materials or polymers. | Development of new materials for displays, solar cells, and plastics. |

| Coordination Chemistry | Ligand for the formation of metal complexes. | Creation of novel catalysts, sensors, and magnetic materials. |

Integration of Advanced Automation and Artificial Intelligence in Chemical Discovery

The fields of chemical synthesis and discovery are being revolutionized by the integration of automation and artificial intelligence (AI). merckmillipore.comiscientific.org These technologies have the potential to significantly accelerate the research and development of new molecules like this compound.

AI in Synthesis Planning and Optimization:

Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions. beilstein-journals.orgchemrxiv.orgresearchgate.net For a target molecule like this compound, AI tools can:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, potentially uncovering pathways that are not immediately obvious to human chemists. researchgate.netphiladelphia.edu.jo

Reaction Condition Recommendation: ML models can predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize the yield and purity of a desired product. beilstein-journals.orgresearchgate.net

Predictive Chemistry: AI can be used to predict the physicochemical properties and potential biological activities of new molecules, helping to prioritize synthetic targets. nih.gov

Automated Synthesis Platforms:

Automated synthesis platforms, often coupled with AI, are enabling the rapid synthesis and screening of large libraries of compounds. researchgate.netsigmaaldrich.com These "self-driving labs" can operate around the clock with minimal human intervention, dramatically increasing the rate of discovery. researchgate.net The use of cartridge-based automated synthesizers, for example, simplifies the process of performing a wide range of chemical reactions, including the formation of N-heterocycles. merckmillipore.comyoutube.com

| Technology | Application in this compound Research | Benefit |

| Artificial Intelligence | Predicting optimal synthetic routes and reaction conditions. | Faster and more efficient synthesis, discovery of novel pathways. |

| Machine Learning | Optimizing reaction yields and predicting molecular properties. | Higher efficiency in the lab and better prioritization of research targets. |

| Automated Synthesis | High-throughput synthesis of derivatives and analogs. | Rapid exploration of the chemical space around the picolinonitrile scaffold. |

Future Perspectives in Picolinonitrile-Based Chemical Research

The future of research into picolinonitrile-based compounds, including this compound, is poised for significant advancements driven by the convergence of sustainable chemistry, materials science, and artificial intelligence.

Key Future Trends:

Sustainable Production: The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. substack.com This trend will drive further research into biocatalytic and flow chemistry-based syntheses of picolinonitriles.

Medicinal Chemistry Advancements: The pyridine scaffold is a cornerstone of medicinal chemistry, and the exploration of picolinonitrile derivatives for various therapeutic targets is expected to continue to grow. nih.govrsc.orgresearchgate.netekb.egfrontiersin.orgnih.gov The unique properties of the picolinonitrile moiety make it an attractive component in the design of new drugs.

Novel Materials: The development of new materials with tailored electronic, optical, and magnetic properties will be a key area of research. Picolinonitrile-based molecules are likely to play an important role in this field.

AI-Driven Discovery: The integration of AI and automation will continue to accelerate the pace of discovery, enabling the rapid identification and synthesis of new picolinonitrile derivatives with desired properties. iscientific.orgresearchgate.net

The continued exploration of this compound and related compounds, guided by the principles of sustainability and enabled by advanced technologies, holds the promise of significant scientific and technological breakthroughs in the years to come.

常见问题

Q. What are the recommended synthetic routes for 6-(Aminomethyl)picolinonitrile hydrochloride, and what critical parameters influence yield?

The synthesis of this compound can be adapted from methods used for structurally similar compounds. For example, intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide are synthesized via nucleophilic aromatic substitution, where refluxing chlorobenzene with phenol derivatives under basic conditions (e.g., K₂CO₃) is critical . Key parameters include:

- Reaction time : Extended reflux (~30 hours) ensures complete substitution.

- Purification : Recrystallization with ethanol improves purity .

- Protection of reactive groups : The aminomethyl group may require protection (e.g., Boc) to prevent side reactions during nitrile formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- HPLC-MS : To confirm molecular weight (e.g., C₇H₉Cl₂N₃, MW 206.07 for dihydrochloride form) and detect impurities .

- NMR : ¹H/¹³C NMR for verifying the aminomethyl (-CH₂NH₂) and nitrile (-CN) groups. Peaks near δ 4.2 ppm (CH₂NH₂) and δ 120 ppm (CN) are diagnostic .

- Elemental analysis : Validate Cl and N content (e.g., 97% purity criteria) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Likely polar due to hydrochloride salt form. Test in water, DMSO, or ethanol (common solvents for similar compounds) .

- Stability : Store at room temperature in airtight containers; avoid moisture to prevent hydrolysis of the nitrile group. Stability in aqueous buffers should be confirmed via pH-dependent degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in nucleophilic reactions?

Discrepancies may arise from competing pathways (e.g., nitrile vs. amine reactivity). Methodological approaches include:

- Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy.

- Computational modeling : Use DFT calculations to predict electrophilic/nucleophilic sites (e.g., nitrile carbon vs. aminomethyl group) .

- Protection/deprotection strategies : Temporarily block the aminomethyl group to isolate nitrile reactivity .

Q. What strategies are effective for studying the biological interactions of this compound in vitro?

- Fluorescent tagging : Analogous to 4'-(Aminomethyl)fluorescein hydrochloride, conjugate the compound with fluorophores for tracking cellular uptake .

- Enzyme inhibition assays : Test interactions with pyridoxal-dependent enzymes (e.g., aminotransferases) due to structural similarity to pyridine derivatives .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

- LC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Use MRM transitions specific to m/z 206 → 164 (loss of HCl) .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery from biological samples .

- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), LOQ (<1 ng/mL), and precision (RSD <15%) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。